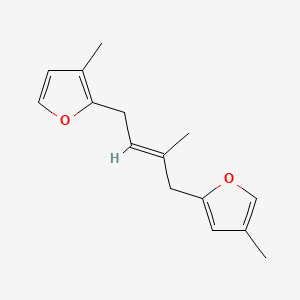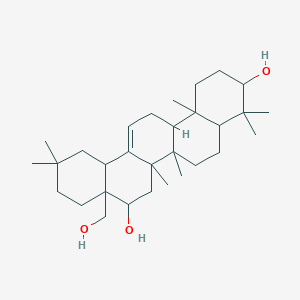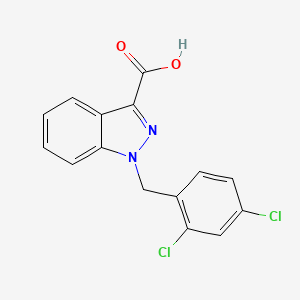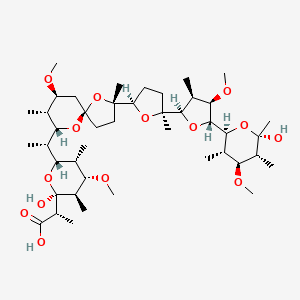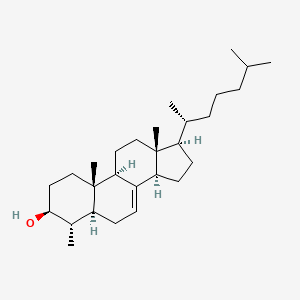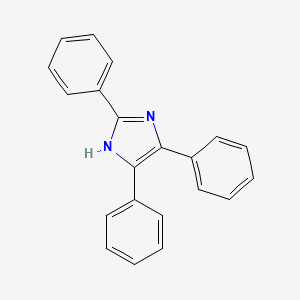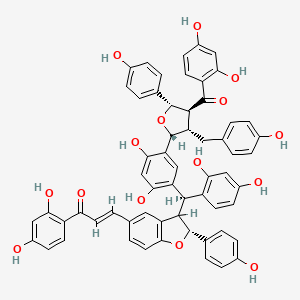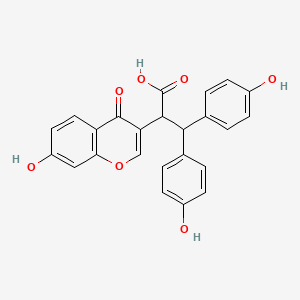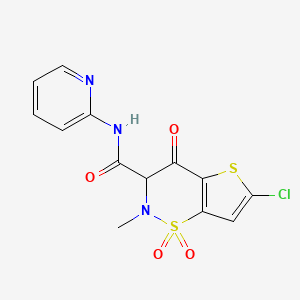
Lornoxicam
Übersicht
Beschreibung
Lornoxicam, also known as chlortenoxicam, is a nonsteroidal anti-inflammatory drug (NSAID) of the oxicam class. It possesses analgesic (pain-relieving), anti-inflammatory, and antipyretic (fever-reducing) properties. This compound is used to treat various types of pain, especially those resulting from inflammatory diseases of the joints, osteoarthritis, surgery, sciatica, and other inflammations .
In Vivo
Lornoxicam has been used in in vivo studies to investigate its effects on pain and inflammation. In a study on rats, it was found that this compound was able to reduce the levels of prostaglandin E2 (PGE2), a mediator of inflammation, in the paw of the rat. The study also found that this compound was able to reduce the levels of tumor necrosis factor-alpha (TNF-α), another mediator of inflammation, in the paw of the rat.
In Vitro
Lornoxicam has also been used in in vitro studies to investigate its effects on pain and inflammation. In a study on human synovial cells, it was found that this compound was able to inhibit the production of prostaglandin E2 (PGE2) in a dose-dependent manner. The study also found that this compound was able to inhibit the production of interleukin-6 (IL-6), another mediator of inflammation, in a dose-dependent manner.
Wirkmechanismus
Lornoxicam exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the synthesis of prostaglandins and thromboxane, which are mediators of pain, inflammation, and fever. By blocking these pathways, this compound effectively reduces inflammation, pain, and fever .
Biologische Aktivität
Lornoxicam has been found to have anti-inflammatory, analgesic, and antipyretic properties. In a study on rats, it was found that this compound was able to reduce the levels of prostaglandin E2 (PGE2), a mediator of inflammation, in the paw of the rat. The study also found that this compound was able to reduce the levels of tumor necrosis factor-alpha (TNF-α), another mediator of inflammation, in the paw of the rat.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In a study on rats, it was found that this compound was able to reduce the levels of prostaglandin E2 (PGE2), a mediator of inflammation, in the paw of the rat. The study also found that this compound was able to reduce the levels of tumor necrosis factor-alpha (TNF-α), another mediator of inflammation, in the paw of the rat. Additionally, this compound has been found to reduce the levels of interleukin-6 (IL-6), a mediator of inflammation, in a dose-dependent manner.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using lornoxicam in laboratory experiments is its ability to reduce the levels of prostaglandins and other mediators of inflammation. This allows researchers to better understand the mechanisms of pain and inflammation and develop new treatments for these conditions. However, one of the limitations of using this compound in laboratory experiments is that it is not approved for use in humans and thus cannot be used in clinical trials. Additionally, this compound can have side effects, such as nausea, vomiting, and dizziness, which can limit its use in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for lornoxicam research. These include further investigation into its mechanism of action, exploring its potential as a treatment for other conditions, such as cancer and neurodegenerative diseases, and studying its pharmacokinetic and pharmacodynamic properties. Additionally, further research into its potential side effects and interactions with other drugs is needed. Furthermore, research into the development of new formulations of this compound, such as sustained-release formulations, could improve its efficacy and reduce its side effects. Finally, research into the potential synergistic effects of this compound in combination with other drugs could lead to the development of more effective treatments for pain and inflammation.
Wissenschaftliche Forschungsanwendungen
Lornoxicam has a wide range of scientific research applications:
Chemistry: It is used in the study of nonsteroidal anti-inflammatory drugs and their chemical properties.
Biology: this compound is used to study its effects on biological systems, particularly its anti-inflammatory and analgesic properties.
Medicine: It is used in clinical trials to evaluate its efficacy in treating pain and inflammation associated with various conditions, including rheumatoid arthritis and osteoarthritis
Industry: This compound is used in the pharmaceutical industry for the production of pain-relief medications.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Lornoxicam interacts with cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for catalyzing the formation of prostaglandins and thromboxane from arachidonic acid . By inhibiting these enzymes, this compound reduces the production of these compounds, thereby exerting its anti-inflammatory and analgesic effects .
Cellular Effects
This compound’s effects on cells are primarily related to its ability to inhibit prostaglandin and thromboxane synthesis . This leads to a reduction in inflammation, pain, fever, and swelling, which are mediated by prostaglandins .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of both COX-1 and COX-2 enzymes . This inhibitory action on prostaglandin and thromboxane synthesis leads to the reduction of inflammation, pain, fever, and swelling .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a relatively short elimination half-life of 3 to 4 hours . This suggests that the effects of this compound may change over time, with its anti-inflammatory and analgesic effects likely diminishing as the drug is metabolized and eliminated from the body .
Dosage Effects in Animal Models
In animal pain models, this compound has shown approximately 10-fold greater analgesic activity than tenoxicam . The specific effects of different dosages of this compound in animal models have not been explicitly mentioned in the available literature.
Metabolic Pathways
This compound is metabolized mainly by the CYP2C9 enzyme to an inactive metabolite, 5’-hydroxy-lornoxicam . A significant proportion of this metabolite is excreted in the urine .
Transport and Distribution
This compound is absorbed rapidly and almost completely from the gastrointestinal tract . It is 99% bound to plasma proteins, almost exclusively to serum albumin . This suggests that this compound may be transported and distributed within the body through the bloodstream, bound to plasma proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lornoxicam is synthesized through a series of chemical reactions. The process begins with the condensation reaction of methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate and sarcosine methyl ester hydrochloride. This is followed by a ring-closure reaction in a sodium methoxide solution, and finally, amidation by 2-aminopyridine to generate this compound .
Industrial Production Methods
For industrial production, this compound is prepared by weighing the raw materials, including tromethamine, mannitol, and edetate disodium. These are dissolved in water for injection, and the pH is adjusted to 8.0-9.0. The solution is then sterilized, filtered, and freeze-dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lornoxicam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions.
Reduction: Reduction reactions can also be performed on this compound.
Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, acetonitrile, and sodium methoxide. The conditions vary depending on the specific reaction, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various degradation products, which can be analyzed using chromatographic methods .
Vergleich Mit ähnlichen Verbindungen
Lornoxicam is compared with other NSAIDs, such as piroxicam, tenoxicam, and meloxicam. While all these compounds belong to the oxicam class and share similar properties, this compound is unique in its potent inhibition of prostaglandin biosynthesis, which contributes to its pronounced efficacy . Additionally, this compound has been shown to be more effective and better tolerated than rofecoxib in clinical studies .
List of Similar Compounds
- Piroxicam
- Tenoxicam
- Meloxicam
- Rofecoxib
Eigenschaften
IUPAC Name |
6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-ylthieno[2,3-e]thiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHQHAUOOXYABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Like other NSAIDS, lornoxicam's anti-inflammatory and analgesic activity is related to its inhibitory action on prostaglandin and thromboxane synthesis through the inhibition of both COX-1 and COX-2. This leads to the reduction of inflammation, pain, fever, and swelling, which are mediated by prostaglandins. However, the exact mechanism of lornoxicam, like that of the other NSAIDs, has not been fully determined. | |
| Record name | Lornoxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
70374-39-9, 70374-27-5 | |
| Record name | Lornoxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70374-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lornoxicam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lornoxicam [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lornoxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lornoxicam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LORNOXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER09126G7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



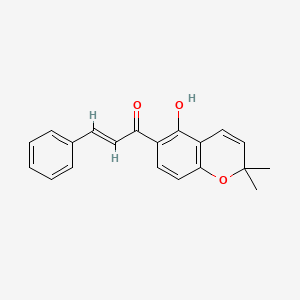
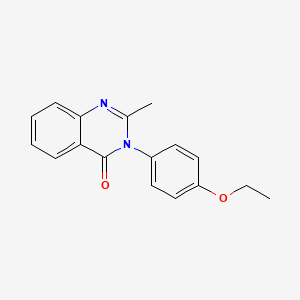
![2-((6-carboxy-4,5-dihydroxy-3-methoxytetrahydro-2H-pyran-2-yl)oxy)-14-hydroxy-8a,10a-bis(hydroxymethyl)-14-(3-methoxy-3-oxopropyl)-1,4,4a,6,6a,17b,19b,21b-octamethyl-16-oxo-2,3,4,4a,4b,5,6,6a,6b,7,8,8a,8b,9,10,10a,14,16,17,17a,17b,18,19,19a,19b,20,21,21a,21b,22,23,23a-dotriacontahydro-1H-benzo[9,10]piceno[3,4-a]furo[3,4-j]xanthene-1-carboxylic acid](/img/structure/B1675059.png)
![(2S)-2-methyl-4-[(2R,8R,11R)-2,8,11-trihydroxy-11-[(5R)-5-[(1S)-1-hydroxypentadecyl]oxolan-2-yl]undecyl]-2H-furan-5-one](/img/structure/B1675062.png)
